Enerisant

説明

特性

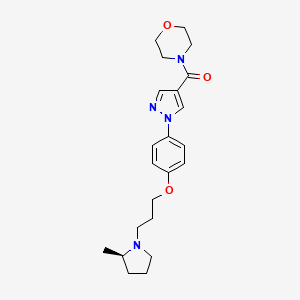

CAS番号 |

1152747-82-4 |

|---|---|

分子式 |

C22H30N4O3 |

分子量 |

398.5 g/mol |

IUPAC名 |

[1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1 |

InChIキー |

IABXVJILZYNSTM-GOSISDBHSA-N |

異性体SMILES |

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4 |

正規SMILES |

CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Enerisant |

製品の起源 |

United States |

Foundational & Exploratory

Enerisant: A Deep Dive into its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enerisant (also known as TS-091) is a novel, potent, and highly selective histamine H3 receptor antagonist and inverse agonist that has been investigated for its potential therapeutic applications in neurological and psychiatric disorders, particularly narcolepsy.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of Enerisant within the central nervous system (CNS), summarizing key preclinical and clinical findings. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the compound's pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

Enerisant's primary mechanism of action is its high-affinity binding to and blockade of the histamine H3 receptor.[3][4] The H3 receptor is a presynaptic autoreceptor predominantly expressed in the CNS, where it plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters.[5] By acting as an antagonist and inverse agonist, Enerisant inhibits the constitutive activity of the H3 receptor, leading to a disinhibition of histamine release from histaminergic neurons. This, in turn, enhances histaminergic neurotransmission throughout the brain.

Signaling Pathway of Enerisant at the Histamine H3 Receptor

The following diagram illustrates the signaling cascade initiated by Enerisant's interaction with the histamine H3 receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for Enerisant, providing a comparative overview of its potency and receptor occupancy.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| Histamine H3 | Human | Radioligand Binding | IC50 | 2.89 | |

| Histamine H3 | Rat | Radioligand Binding | IC50 | 14.5 | |

| Other Histamine Receptors | Human | Radioligand Binding | Selectivity | >3,000-fold |

Table 2: In Vivo Receptor Occupancy in Rodents

| Dose (mg/kg, p.o.) | Brain Region | Receptor Occupancy (%) | Species | Reference |

| 0.1 | Frontal Cortex | ~20 | Rat | |

| 0.3 | Frontal Cortex | ~40 | Rat | |

| 1 | Frontal Cortex | ~70 | Rat | |

| 3 | Frontal Cortex | ~90 | Rat |

ED50 for receptor occupancy was determined to be 0.78 mg/kg.

Table 3: Effects on Neurotransmitter Levels in Rats

| Treatment | Brain Region | Neurotransmitter | Change from Baseline (%) | Reference |

| Enerisant (1 mg/kg, s.c.) | Posterior Hypothalamus | Histamine | Increased | |

| Enerisant (1 mg/kg, i.p.) | Medial Prefrontal Cortex | Dopamine | Increased | |

| Enerisant (1 mg/kg, i.p.) | Medial Prefrontal Cortex | Acetylcholine | Increased |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of Enerisant.

Histamine H3 Receptor Binding Assay (In Vitro)

Objective: To determine the binding affinity of Enerisant for the histamine H3 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human or rat histamine H3 receptor.

-

Radioligand: A specific radioligand for the H3 receptor, such as [3H]-(R)-α-methylhistamine, is used.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of Enerisant.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value, the concentration of Enerisant that inhibits 50% of the specific binding of the radioligand, is calculated.

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals following Enerisant administration.

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., posterior hypothalamus, medial prefrontal cortex) of an anesthetized rat.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of Enerisant.

-

Neurotransmitter Analysis: The concentrations of histamine, dopamine, and acetylcholine in the dialysate are quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical or mass spectrometric detection.

Behavioral Assays in Rodents

Objective: To assess the effects of Enerisant on recognition memory.

General Protocol:

-

Habituation: Rats are individually habituated to an open-field arena.

-

Training (Familiarization) Phase: Each rat is placed in the arena with two identical objects and allowed to explore them for a set period.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. An increase in this index indicates improved recognition memory.

Objective: To evaluate the impact of Enerisant on social memory.

General Protocol:

-

Habituation: An adult rat is habituated to a test cage.

-

First Exposure (Social Learning): A juvenile rat is introduced into the cage for a short period, and the duration of social investigation by the adult rat is recorded.

-

Second Exposure (Memory Retrieval): After a retention interval, the same juvenile rat (familiar) or a new juvenile rat (novel) is introduced, and the duration of social investigation is again measured.

-

Data Analysis: A reduction in investigation time during the second exposure to the familiar juvenile compared to the investigation time for a novel juvenile indicates social recognition memory.

The workflow for a typical procognitive behavioral study is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. 2.3. Novel object recognition test [bio-protocol.org]

Enerisant Hydrochloride: An In-Depth In Vitro Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Pharmacological Data

The in vitro activity of Enerisant hydrochloride has been characterized through a series of binding and functional assays, demonstrating its high affinity and potency for the human and rat H3 receptors.

| Parameter | Species | Value (nM) | Assay Type |

| IC50 | Human H3R | 2.89 | Radioligand Binding Assay |

| Rat H3R | 14.5 | Radioligand Binding Assay | |

| IC50 | Human H3R | 1.06 | R-α-methylhistamine-stimulated [35S]GTPγS Binding |

| Rat H3R | 10.05 | R-α-methylhistamine-stimulated [35S]GTPγS Binding | |

| EC50 | Human H3R | 0.357 | Basal [35S]GTPγS Binding (Inverse Agonist Activity) |

Table 1: Summary of In Vitro Potency of Enerisant Hydrochloride.

Enerisant displays high selectivity for the H3 receptor, with negligible binding affinity for histamine H1, H2, and H4 receptor subtypes, as well as a panel of 66 other receptors, transporters, and ion channels at concentrations up to 10 µM.

Mechanism of Action & Signaling Pathways

Enerisant acts as a competitive antagonist and an inverse agonist at the H3 receptor. As an antagonist, it blocks the binding of the endogenous agonist, histamine. As an inverse agonist, it reduces the constitutive activity of the receptor, a key feature of the H3 receptor.

The H3 receptor is coupled to the Gαi/o family of G-proteins. Agonist binding to the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Enerisant, as an inverse agonist, counteracts this basal inhibition, leading to an increase in cAMP. The downstream signaling cascade also involves the modulation of mitogen-activated protein kinase (MAPK) and Akt pathways.

Experimental Protocols

The in vitro pharmacological profile of Enerisant hydrochloride was established using standard, robust assay methodologies.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki or IC50).

Objective: To determine the binding affinity of Enerisant hydrochloride for the H3 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat H3 receptor (e.g., HEK293 or CHO cells).

-

Incubation: The cell membranes are incubated with a specific radioligand for the H3 receptor (e.g., [3H]-Nα-methylhistamine) and varying concentrations of Enerisant hydrochloride.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Enerisant hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

References

The Discovery and Development of TS-091 (Enerisant): A Histamine H3 Receptor Antagonist for Narcolepsy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TS-091, also known as enerisant, is a potent and highly selective, orally active histamine H3 receptor antagonist/inverse agonist developed by Taisho Pharmaceutical Co., Ltd.[1]. It has been investigated for the treatment of excessive daytime sleepiness (EDS) in patients with narcolepsy[2][3][4]. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of TS-091, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and development workflow.

Introduction

Narcolepsy is a chronic neurological disorder characterized by overwhelming EDS, often accompanied by cataplexy, sleep paralysis, and hypnagogic hallucinations. The underlying pathophysiology is linked to a deficiency in the orexin (hypocretin) neuropeptide system, which plays a crucial role in maintaining wakefulness. Histaminergic neurons, located downstream of the orexin system, are key regulators of the sleep-wake cycle. The histamine H3 receptor acts as an autoreceptor on these neurons, inhibiting histamine release. Therefore, antagonizing the H3 receptor is a promising therapeutic strategy to enhance histaminergic transmission and promote wakefulness. TS-091 was developed to address this target.

Discovery and Preclinical Profile

Enerisant was synthesized as a novel compound with high affinity and selectivity for the histamine H3 receptor.

In Vitro Pharmacology

In vitro studies demonstrated that enerisant is a potent and competitive antagonist for the histamine H3 receptor. It exhibits over 3,000-fold selectivity for the H3 receptor compared to other histamine receptor subtypes. Unlike the first-in-class H3 receptor antagonist/inverse agonist, pitolisant, enerisant has no affinity for σ1 receptors.

In Vivo Pharmacology

Preclinical studies in rodents demonstrated the wake-promoting and pro-cognitive effects of enerisant. Oral administration of enerisant hydrochloride in rats resulted in a dose-dependent occupancy of the histamine H3 receptor. It was also shown to increase extracellular levels of histamine in the posterior hypothalamus and dopamine and acetylcholine in the medial prefrontal cortex in rats.

Quantitative Data Summary

The following tables summarize the key quantitative data for TS-091 (enerisant).

Table 1: In Vitro Receptor Binding Affinity

| Target | Species | Assay Type | Value |

| Histamine H3 Receptor | Human | IC50 | 2.89 nM |

| Histamine H3 Receptor | Rat | IC50 | 14.5 nM |

Table 2: In Vivo Receptor Occupancy

| Species | Parameter | Value | Route of Administration |

| Rat | ED50 (Half-maximal receptor occupancy) | 0.78 mg/kg | Oral (p.o.) |

Table 3: Clinical Trial Dosages

| Study Phase | Doses Administered | Population |

| Phase 2 (Study 1) | 25 mg, 50 mg, 100 mg/day | Narcolepsy Patients |

| Phase 2 (Study 2) | 5 mg, 10 mg/day | Narcolepsy Patients |

Mechanism of Action and Signaling Pathway

TS-091 acts as an antagonist/inverse agonist at the histamine H3 receptor. As an autoreceptor, the H3 receptor's basal activity inhibits the synthesis and release of histamine from presynaptic histaminergic neurons. By blocking this receptor, TS-091 disinhibits the neuron, leading to increased histamine release in the brain. This elevated histamine then acts on postsynaptic H1 receptors, which are known to promote wakefulness.

Clinical Development

TS-091 has undergone Phase 1 and Phase 2 clinical development for the treatment of narcolepsy.

Phase 1 Studies

Phase 1 studies in healthy volunteers established the safety and pharmacokinetic profile of enerisant. Multiple ascending dose (MAD) studies confirmed tolerability up to 150 mg for 10 days. A Positron Emission Tomography (PET) study (NCT04631276) was also conducted to assess H3 receptor occupancy in healthy adults. This study informed the dose selection for later trials, suggesting that doses of 5 mg or less would be appropriate to achieve high initial receptor occupancy for efficacy while allowing for a decrease in occupancy to avoid insomnia.

Phase 2 Studies

Two Phase 2, randomized, double-blind, placebo-controlled trials were conducted in Japan to determine the optimal dose of enerisant for narcolepsy patients.

-

Study 1 (JapicCTI-142529): This study investigated enerisant at dosages of 25, 50, and 100 mg/day for 3 weeks. While some efficacy was observed based on the Epworth Sleepiness Scale (ESS), these doses were not well-tolerated, with adverse events such as insomnia, headache, and nausea leading to withdrawals.

-

Study 2 (NCT03267303, JapicCTI-173689): Based on the PET receptor occupancy data, this study evaluated lower doses of 5 and 10 mg/day. These doses were well-tolerated with fewer adverse events, but the study did not confirm efficacy based on the primary endpoint, the Mean Sleep Latency in the Maintenance of Wakefulness Test (MWT), or the secondary endpoint (ESS).

Experimental Protocols

In Vivo Receptor Occupancy in Rats

Objective: To determine the in vivo potency of enerisant in occupying histamine H3 receptors in the brain.

Methodology:

-

Male Sprague-Dawley rats are used.

-

Enerisant hydrochloride is administered orally at various doses (e.g., 0.1-3 mg/kg).

-

At a specified time post-administration, a radiolabeled H3 receptor ligand is injected intravenously.

-

After allowing for brain penetration of the radioligand, animals are euthanized, and brains are rapidly removed.

-

The specific binding of the radioligand in a brain region rich in H3 receptors (e.g., the cerebral cortex) is measured.

-

Receptor occupancy is calculated as the percentage reduction in specific binding in enerisant-treated animals compared to vehicle-treated controls.

-

An ED50 value is calculated from the dose-occupancy curve.

Phase 2 Clinical Trial Protocol (Study 2 - NCT03267303)

Objective: To evaluate the efficacy and safety of TS-091 (5 mg and 10 mg) compared to placebo in patients with narcolepsy.

Design: A multicenter, randomized, placebo-controlled, double-blind, parallel-group comparative study.

Inclusion Criteria:

-

Patients aged 16 to 64 years.

-

Diagnosis of narcolepsy with or without cataplexy based on the International Classification of Sleep Disorders, third edition (ICSD-3) criteria.

Exclusion Criteria:

-

Presence of other sleep disorders (e.g., sleep apnea syndrome).

-

Organic brain diseases or epilepsy.

-

Significant psychiatric disorders.

Treatment:

-

Patients were randomized to receive TS-091 5mg, TS-091 10mg, or a placebo, taken orally once daily for 3 weeks.

Endpoints:

-

Primary Endpoint: Change from baseline in mean sleep latency as measured by the Maintenance of Wakefulness Test (MWT).

-

Secondary Endpoint: Change from baseline in the total score on the Epworth Sleepiness Scale (ESS).

-

Safety Assessments: Monitoring of adverse events, laboratory tests, vital signs, and 12-lead electrocardiogram.

Conclusion

TS-091 (enerisant) is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist. Preclinical data strongly supported its potential as a wake-promoting agent. However, Phase 2 clinical trials in patients with narcolepsy did not identify a clear optimal dose, highlighting significant interindividual variability in response. While the doses tested in the second Phase 2 study were well-tolerated, they did not demonstrate statistically significant efficacy. These findings suggest that while the mechanism of action is promising, tailored dosage adjustments or different trial designs may be necessary to unlock the therapeutic potential of enerisant for narcolepsy. Further research is warranted to understand the factors contributing to the variable patient responses.

References

The Histamine H3 Receptor: A Central Modulator of Wakefulness and Cognition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The histamine H3 receptor (H3R) has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders characterized by impairments in wakefulness and cognition, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). Located predominantly in the CNS, the H3R functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[1][2] Crucially, it also acts as a heteroreceptor on a variety of non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3][4][5] Blockade of the H3R with antagonists or inverse agonists has been shown to enhance the release of these wake-promoting and pro-cognitive neurotransmitters, offering a promising strategy for symptomatic treatment. This guide provides a comprehensive overview of the H3R's role in wakefulness and cognition, detailing its signaling pathways, the effects of its modulation, and the experimental methodologies used to study its function.

The Histamine H3 Receptor: A Unique Regulatory Hub

First described in 1983 as a histamine autoreceptor, the H3R is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal without being activated by an agonist. This unique characteristic makes it a particularly interesting target for inverse agonists, which can reduce its basal activity. The H3R is coupled to the Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also interact with N-type voltage-gated calcium channels, leading to a reduction in calcium influx and consequently, a decrease in neurotransmitter release.

Histaminergic neurons originate exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus and project throughout the brain, influencing arousal, attention, and cognitive processes. The H3R's role as an autoreceptor provides a negative feedback mechanism for histamine release, thereby modulating the activity of the entire histaminergic system. When histamine binds to presynaptic H3 autoreceptors, it inhibits further histamine synthesis and release.

Beyond its autoreceptor function, the H3R is widely expressed as a heteroreceptor on the presynaptic terminals of various neuronal populations. This allows it to exert a powerful modulatory influence over the release of several key neurotransmitters implicated in wakefulness and cognition:

-

Acetylcholine (ACh): H3R activation inhibits ACh release in brain regions critical for learning and memory, such as the cortex and hippocampus.

-

Dopamine (DA): The H3R modulates dopamine release in areas like the striatum and prefrontal cortex, which are involved in motivation, reward, and executive function.

-

Norepinephrine (NE): H3R activation can suppress the release of norepinephrine, a neurotransmitter crucial for alertness and attention.

-

Serotonin (5-HT): The influence of H3R on serotonin release is also documented, adding another layer of complexity to its regulatory role.

-

Glutamate and GABA: The H3R can also modulate the release of the primary excitatory and inhibitory neurotransmitters, glutamate and GABA, respectively.

By acting as a brake on the release of these neurotransmitters, the H3R plays a pivotal role in fine-tuning neuronal circuits that govern arousal and cognitive functions.

H3R Antagonists/Inverse Agonists: A Pro-Cognitive and Wake-Promoting Strategy

The understanding of the H3R's inhibitory functions has led to the development of antagonists and inverse agonists as potential therapeutic agents. By blocking or reducing the constitutive activity of the H3R, these compounds disinhibit the release of histamine and other neurotransmitters, leading to enhanced wakefulness and improved cognitive performance.

Impact on Wakefulness

The histaminergic system is a cornerstone of the brain's arousal network. Histaminergic neurons fire at their highest rate during periods of high vigilance and cease activity during sleep. Blockade of H3 autoreceptors by antagonists/inverse agonists increases the firing rate of histaminergic neurons and enhances histamine release in key brain regions. This, in turn, activates postsynaptic H1 and H2 receptors, which are known to promote wakefulness.

Preclinical studies in various animal models have consistently demonstrated the wake-promoting effects of H3R antagonists. These compounds have been shown to increase time spent in wakefulness and reduce the duration of both non-REM and REM sleep. This has translated into clinical success, with the H3R inverse agonist pitolisant (Wakix®) being approved for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness.

Enhancement of Cognitive Function

The pro-cognitive effects of H3R antagonists are attributed to their ability to increase the release of several neurotransmitters crucial for learning, memory, and attention. The enhanced release of acetylcholine in the cortex and hippocampus is particularly significant, as the cholinergic system is known to play a vital role in cognitive processes. Furthermore, the increased availability of dopamine and norepinephrine in the prefrontal cortex can contribute to improved executive functions and attention.

Numerous preclinical studies have demonstrated the efficacy of H3R antagonists in various models of cognitive impairment. These compounds have been shown to reverse cognitive deficits induced by agents like scopolamine (a muscarinic antagonist) and improve performance in tasks assessing learning and memory, such as the novel object recognition test and passive avoidance tasks. While clinical development for cognitive disorders like Alzheimer's disease has faced challenges, the preclinical evidence remains strong and continues to drive research in this area.

Quantitative Data on the Effects of H3 Receptor Antagonists

The following tables summarize key quantitative data from preclinical and clinical studies on the effects of H3 receptor antagonists/inverse agonists on neurotransmitter release, wakefulness, and cognition.

Table 1: Preclinical Effects of H3R Antagonists on Neurotransmitter Release (In Vivo Microdialysis)

| Compound | Species | Brain Region | Neurotransmitter | Maximal Increase (vs. Baseline) | Reference |

| GSK189254 | Rat | Anterior Cingulate Cortex | Acetylcholine | ~250% | |

| GSK189254 | Rat | Anterior Cingulate Cortex | Noradrenaline | ~200% | |

| GSK189254 | Rat | Anterior Cingulate Cortex | Dopamine | ~150% | |

| Thioperamide | Rat | Prefrontal Cortex | Histamine | Variable, region-dependent | |

| ABT-239 | Rat | Prefrontal Cortex | Acetylcholine | Significant increase | |

| Ciproxifan | Rat | Prefrontal Cortex | Dopamine | Significant increase |

Table 2: Preclinical Effects of H3R Antagonists on Wakefulness (EEG/EMG Studies)

| Compound | Species | Dose | Effect on Wakefulness | Effect on Sleep | Reference |

| GSK189254 | Mouse | 3 & 10 mg/kg p.o. | Increased | Decreased slow-wave and paradoxical sleep | |

| Thioperamide | Rat | 20 mg/kg i.p. | Increased | Decreased NREM sleep | |

| Ciproxifan | Mouse | Dose-dependent | Increased | - |

Table 3: Clinical Effects of H3R Inverse Agonists on Wakefulness and Cataplexy in Narcolepsy

| Compound | Study | Primary Outcome | Result | Reference |

| Pitolisant | HARMONY 1 & HARMONY CTP | Epworth Sleepiness Scale (ESS) score | Significant reduction vs. placebo (Cohen's d: 0.61 & 0.86) | |

| Pitolisant | HARMONY CTP | Weekly rate of cataplexy | Significant reduction vs. placebo (Cohen's d: 0.86) | |

| Tiprolisant | Pilot trial | Epworth Sleepiness Scale (ESS) score | Mean reduction of 5.9 from baseline (p<0.001) |

Table 4: Preclinical Effects of H3R Antagonists on Cognition

| Compound | Species | Cognitive Task | Model of Impairment | Effect | Reference |

| GSK189254 | Rat | Passive Avoidance | - | Improved performance | |

| GSK189254 | Rat | Water Maze | - | Improved performance | |

| GSK189254 | Rat | Object Recognition | - | Improved performance | |

| Thioperamide | Rat | Place Recognition | Scopolamine-induced amnesia | Reversed deficit | |

| Pitolisant | Mouse | Object Recognition | Scopolamine-induced forgetting | Promnesiant effect |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of the H3 receptor's role in wakefulness and cognition.

In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region of an anesthetized animal. The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a constant, slow flow rate.

-

Sample Collection: Neurotransmitters and their metabolites in the extracellular fluid diffuse across the probe's membrane into the perfusate. The resulting dialysate is collected at regular intervals.

-

Analysis: The collected dialysate samples are analyzed using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry, to quantify the concentrations of the neurotransmitters of interest.

-

Drug Administration: The H3 receptor antagonist or vehicle is administered systemically (e.g., intraperitoneally or orally) or locally through the microdialysis probe, and changes in neurotransmitter levels are monitored over time.

EEG/EMG Recording for Sleep-Wake Cycle Analysis

Objective: To assess the effects of H3 receptor antagonists on sleep architecture and wakefulness.

Methodology:

-

Electrode Implantation: Animals are surgically implanted with electrodes to record electroencephalography (EEG) from the cortex and electromyography (EMG) from the nuchal muscles under anesthesia.

-

Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording chamber and cables.

-

Baseline Recording: Continuous EEG and EMG recordings are obtained for a baseline period (e.g., 24 hours) to establish the normal sleep-wake patterns of the animal.

-

Drug Administration: The H3 receptor antagonist or vehicle is administered, and EEG/EMG recordings are continued.

-

Data Analysis: The recorded signals are scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, non-REM (NREM) sleep, or REM sleep based on the characteristic EEG and EMG patterns. The total time spent in each state, the latency to sleep onset, and the frequency and duration of sleep/wake bouts are quantified and compared between treatment and vehicle conditions.

Novel Object Recognition (NOR) Test for Cognitive Assessment

Objective: To evaluate recognition memory in rodents.

Methodology:

-

Habituation: The animal is placed in an open-field arena without any objects for a set period to allow for acclimation to the new environment.

-

Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to freely explore them for a defined period. The time spent exploring each object is recorded.

-

Retention Interval: The animal is returned to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).

-

Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.

-

Data Analysis: A discrimination index is calculated, which is typically the ratio or percentage of time spent exploring the novel object compared to the total exploration time for both objects. A higher discrimination index indicates better recognition memory. H3 receptor antagonists are typically administered before the familiarization phase to assess their effects on memory acquisition.

Scopolamine-Induced Cognitive Deficit Model

Objective: To assess the ability of H3 receptor antagonists to reverse cholinergic-mediated cognitive impairment.

Methodology:

-

Drug Administration: Animals are pre-treated with the H3 receptor antagonist or vehicle.

-

Induction of Amnesia: After a specific time, animals are administered scopolamine, a muscarinic receptor antagonist that induces cognitive deficits.

-

Behavioral Testing: Following scopolamine administration, the animals' cognitive performance is assessed using tasks such as the passive avoidance test or the novel object recognition test.

-

Data Analysis: The performance of the animals treated with the H3 receptor antagonist and scopolamine is compared to that of animals treated with vehicle and scopolamine to determine if the antagonist can ameliorate the cognitive impairment.

In Vitro Functional Assays

Objective: To measure the activation of G-protein coupled receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the H3 receptor are prepared.

-

Incubation: The membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, in the presence or absence of H3 receptor agonists or inverse agonists.

-

Signal Detection: Receptor activation leads to the exchange of GDP for [35S]GTPγS on the Gα subunit. The amount of bound [35S]GTPγS is quantified by scintillation counting after separating bound from free radioligand, typically by filtration. Inverse agonists will decrease the basal [35S]GTPγS binding due to the constitutive activity of the H3 receptor.

Objective: To measure the functional activity of Gi/o-coupled receptors.

Methodology:

-

Cell Culture: Cells expressing the H3 receptor are cultured.

-

Stimulation: The cells are stimulated with an agent that increases intracellular cAMP levels, such as forskolin (an adenylyl cyclase activator).

-

Treatment: The cells are co-treated with the H3 receptor agonist or inverse agonist.

-

cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET). H3R activation will inhibit forskolin-stimulated cAMP accumulation.

Objective: To determine the affinity and density of H3 receptors.

Methodology:

-

Membrane Preparation: Cell membranes or brain tissue homogenates containing H3 receptors are prepared.

-

Incubation: The membranes are incubated with a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-methylhistamine) at various concentrations (for saturation binding) or at a fixed concentration with increasing concentrations of an unlabeled competing ligand (for competition binding).

-

Separation and Counting: Bound radioligand is separated from free radioligand by rapid filtration. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Saturation binding data are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. Competition binding data are used to determine the inhibitory constant (Ki) of the competing ligand.

Visualizations of Key Pathways and Processes

H3 Receptor Signaling Pathway

Caption: Signaling pathway of the histamine H3 receptor.

Experimental Workflow for Evaluating H3R Antagonists in Cognition

Caption: Experimental workflow for preclinical evaluation of H3R antagonists.

Role of H3R in Modulating Wakefulness and Cognition

Caption: H3R's modulatory role in wakefulness and cognition.

Conclusion

The histamine H3 receptor stands out as a critical regulator of arousal and cognitive functions through its intricate control of histamine and other key neurotransmitter systems. The development of H3 receptor antagonists and inverse agonists has provided a valuable pharmacological tool to probe these systems and has yielded a novel therapeutic class for disorders of wakefulness. While the path to broader clinical applications in cognitive disorders is ongoing, the robust preclinical data and the unique mechanism of action of H3R modulation continue to make it a high-priority target for drug discovery and development. Further research into the nuanced roles of H3R isoforms and their downstream signaling pathways will undoubtedly uncover new opportunities for therapeutic intervention in a range of neurological and psychiatric conditions.

References

- 1. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dual-acting AChE inhibitor and H3 receptor antagonist UW-MD-72 reverses amnesia induced by scopolamine or dizocilpine in passive avoidance paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Enerisant's Modulation of Neurotransmitter Release in the Prefrontal Cortex: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enerisant is a novel, potent, and selective histamine H3 receptor antagonist/inverse agonist that has demonstrated significant effects on neurotransmitter systems within the central nervous system. This technical guide provides an in-depth analysis of Enerisant's impact on neurotransmitter release in the prefrontal cortex (PFC), a brain region critical for cognition, attention, and executive function. By acting on the histamine H3 receptor, Enerisant modulates the release of key neurotransmitters, including dopamine and acetylcholine, highlighting its therapeutic potential for various neurological and psychiatric disorders. This document summarizes the available preclinical data, outlines the experimental methodologies used to ascertain these effects, and visualizes the underlying signaling pathways.

Core Mechanism of Action

Enerisant functions as an antagonist/inverse agonist at the histamine H3 receptor.[1] These receptors are primarily located presynaptically and act as autoreceptors on histaminergic neurons, inhibiting histamine release.[2] They also function as heteroreceptors on non-histaminergic neurons, where they inhibit the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3] By blocking the inhibitory action of these H3 receptors, Enerisant effectively increases the synaptic concentrations of these neurotransmitters.[1][2]

Data Presentation: Effects on Neurotransmitter Release in the Medial Prefrontal Cortex

Preclinical studies in rodent models have demonstrated that administration of Enerisant leads to an increase in the extracellular levels of both dopamine and acetylcholine in the medial prefrontal cortex (mPFC). The following table summarizes the qualitative effects observed.

| Neurotransmitter | Brain Region | Effect of Enerisant Administration |

| Dopamine | Medial Prefrontal Cortex (mPFC) | Increased Release |

| Acetylcholine | Medial Prefrontal Cortex (mPFC) | Increased Release |

Note: Specific quantitative data on the percentage or fold-increase of neurotransmitter release from the primary preclinical studies were not publicly available at the time of this review. The data presented is based on qualitative statements from available research.

Experimental Protocols

The following section describes a generalized in vivo microdialysis protocol, a standard technique for measuring extracellular neurotransmitter levels in the brain of freely moving animals. This protocol is based on common practices and is intended to be representative of the methodology likely used in the preclinical evaluation of Enerisant.

Objective: To measure the effect of Enerisant on extracellular dopamine and acetylcholine levels in the medial prefrontal cortex (mPFC) of rats.

Materials:

-

Enerisant hydrochloride

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2mm membrane length)

-

Syringe pump

-

Fraction collector

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetics (e.g., isoflurane)

-

Surgical tools

Procedure:

-

Animal Surgery and Probe Implantation:

-

Anesthetize the rat using isoflurane.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the mPFC using stereotaxic coordinates (e.g., AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from bregma).

-

Secure the guide cannula with dental cement.

-

Allow the animal to recover for at least 48 hours post-surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the mPFC.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (for dopamine).

-

After collecting baseline samples, administer Enerisant (e.g., 1 mg/kg, intraperitoneally).

-

Continue collecting dialysate samples for a predetermined period post-administration (e.g., 3-4 hours).

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for dopamine and acetylcholine concentrations using an HPLC-ED system.

-

Quantify the neurotransmitter levels by comparing the peak areas to those of standard solutions.

-

Express the results as a percentage of the baseline levels for each animal.

-

-

Data Analysis:

-

Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the changes in neurotransmitter levels following Enerisant administration compared to baseline and a vehicle control group.

-

Visualizations

Signaling Pathway of Enerisant in the Prefrontal Cortex

Caption: Enerisant antagonizes inhibitory H3 heteroreceptors, increasing neurotransmitter release.

Experimental Workflow for In Vivo Microdialysis

References

Preclinical Evidence for Enerisant in Narcolepsy Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enerisant (TS-091) is a potent and selective histamine H3 receptor antagonist/inverse agonist under investigation for the treatment of narcolepsy. This document provides a comprehensive overview of the preclinical evidence supporting its therapeutic potential. While direct studies of Enerisant in genetically validated animal models of narcolepsy are not yet published, a robust body of preclinical data in rodents demonstrates its wake-promoting and pro-cognitive effects, which are highly relevant to the core symptoms of narcolepsy. This whitepaper summarizes the available quantitative data, details the experimental protocols employed in these studies, and visualizes the key mechanistic pathways and experimental workflows.

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, sleep paralysis, and hypnagogic hallucinations. The pathophysiology of narcolepsy type 1 is closely linked to the loss of orexin (hypocretin) neurons, leading to instability in the sleep-wake cycle. Histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus play a crucial role in promoting and maintaining wakefulness and are downstream of the orexin system.

Enerisant is a novel histamine H3 receptor antagonist/inverse agonist.[1] The histamine H3 receptor is an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, inhibiting the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine. By blocking the H3 receptor, Enerisant is expected to increase the release of these wake-promoting neurotransmitters, thereby counteracting the symptoms of narcolepsy. In vitro studies have demonstrated that Enerisant is a potent, highly selective, and competitive antagonist for the histamine H3 receptor, with a selectivity of over 3,000-fold compared to other histamine receptor subtypes.[1] Unlike some other H3 receptor antagonists, Enerisant has no affinity for σ1 receptors.[1]

Mechanism of Action

Enerisant acts as an antagonist/inverse agonist at the histamine H3 receptor. This action blocks the constitutive activity of the receptor and its activation by histamine, leading to a disinhibition of histamine release from presynaptic terminals of histaminergic neurons. The increased synaptic histamine subsequently enhances the activity of postsynaptic histamine H1 receptors, a key mechanism for promoting wakefulness. Furthermore, by blocking H3 heteroreceptors, Enerisant increases the release of other crucial neurotransmitters involved in arousal and cognition, including acetylcholine and dopamine.[2]

Preclinical Efficacy in Rodent Models

While specific data in narcolepsy models are pending, studies in healthy rodents have demonstrated Enerisant's significant wake-promoting and pro-cognitive effects.

Wake-Promoting Effects

In rats, oral administration of Enerisant at higher doses (3-10 mg/kg) resulted in a significant increase in wakefulness.[2] This effect is attributed to the enhanced histaminergic transmission in the brain.

Pro-cognitive Effects

Enerisant has also shown pro-cognitive effects in rodent models. At lower doses (0.03-0.3 mg/kg, p.o.), it reversed scopolamine-induced cognitive impairment in a social recognition test and a novel object recognition test in rats. This suggests that Enerisant may also address the cognitive dysfunction sometimes associated with narcolepsy.

Neurochemical Effects

Microdialysis studies in rats have confirmed that Enerisant enhances the extracellular levels of key neurotransmitters involved in wakefulness and cognition. Specifically, it increases histamine levels in the posterior hypothalamus and dopamine and acetylcholine levels in the medial prefrontal cortex.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Enerisant.

Table 1: In Vivo Receptor Occupancy of Enerisant in Rodents

| Dose (mg/kg, p.o.) | Histamine H3 Receptor Occupancy in Frontal Cortex (%) | Effect |

|---|---|---|

| 0.03 - 0.3 | < 50% | Pro-cognitive effects |

| 3 - 10 | Nearly 100% | Wake-promoting effects |

Data from a study in rats.

Table 2: Effect of Enerisant on Extracellular Neurotransmitter Levels in Rats

| Brain Region | Neurotransmitter | Change from Baseline |

|---|---|---|

| Posterior Hypothalamus | Histamine | Increased |

| Medial Prefrontal Cortex | Dopamine | Increased |

| Medial Prefrontal Cortex | Acetylcholine | Increased |

Qualitative data from a microdialysis study in rats.

Experimental Protocols

This section details the methodologies used in the key preclinical experiments.

Animals

Studies were conducted using male Sprague-Dawley rats, housed under a standard 12-hour light/dark cycle with ad libitum access to food and water. All animal procedures were performed in accordance with institutional guidelines.

Electroencephalography (EEG) and Electromyography (EMG) Recording

To assess the effects of Enerisant on sleep-wake states, rats were surgically implanted with electrodes for EEG and EMG recordings.

-

Surgical Implantation: Rats were anesthetized with isoflurane. For EEG, two screw electrodes were implanted into the skull over the frontal and parietal cortices. For EMG, two wire electrodes were inserted into the nuchal muscles.

-

Recording: After a recovery period, animals were connected to a recording system. EEG and EMG signals were amplified, filtered (EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.

-

Data Analysis: Sleep-wake states (wakefulness, NREM sleep, REM sleep) were scored in 10-second epochs based on standard criteria. Wakefulness is characterized by low-amplitude, high-frequency EEG and high EMG activity. NREM sleep is characterized by high-amplitude, low-frequency EEG and low EMG activity. REM sleep is characterized by a low-amplitude, mixed-frequency EEG with a prominent theta rhythm and EMG atonia.

In Vivo Microdialysis

To measure extracellular neurotransmitter levels, in vivo microdialysis was performed in awake, freely moving rats.

-

Probe Implantation: Rats were anesthetized and a guide cannula was stereotaxically implanted into the target brain region (e.g., posterior hypothalamus, medial prefrontal cortex).

-

Microdialysis: After recovery, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection and Analysis: Dialysate samples were collected at regular intervals and analyzed for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Receptor Occupancy Studies

The in vivo occupancy of histamine H3 receptors by Enerisant was determined using a tracer displacement method.

-

Tracer Administration: A radiolabeled H3 receptor-specific tracer was administered to the animals.

-

Enerisant Administration: Different doses of Enerisant were administered orally.

-

Brain Tissue Analysis: At a specific time point after dosing, animals were euthanized, and brains were rapidly removed. The amount of tracer binding in specific brain regions was quantified and compared to vehicle-treated animals to calculate receptor occupancy.

Behavioral Models of Cognition

-

Scopolamine-Induced Cognitive Impairment: To induce a cognitive deficit, rats were administered scopolamine, a muscarinic receptor antagonist.

-

Social Recognition Test: This test assesses short-term social memory. A juvenile rat is introduced to an adult test rat for a short period. After an inter-trial interval, the same or a novel juvenile is reintroduced, and the time the adult rat spends investigating the juvenile is measured.

-

Novel Object Recognition Test: This test evaluates recognition memory. Rats are familiarized with two identical objects in an arena. After a delay, one of the objects is replaced with a novel object, and the time spent exploring the novel versus the familiar object is recorded.

Discussion and Future Directions

The preclinical data for Enerisant strongly support its potential as a wake-promoting agent with pro-cognitive benefits. Its mechanism of action, centered on the enhancement of histaminergic and other monoaminergic neurotransmission, directly addresses the neurochemical imbalances underlying narcolepsy.

The key missing piece of the preclinical puzzle is the evaluation of Enerisant in established animal models of narcolepsy, such as orexin/ataxin-3 transgenic mice or orexin knockout mice. Such studies would be crucial to:

-

Assess the efficacy of Enerisant in reducing cataplexy: Cataplexy is a pathognomonic symptom of narcolepsy type 1, and demonstrating an anti-cataplectic effect would significantly strengthen the therapeutic rationale.

-

Quantify the dose-response relationship for both EDS and cataplexy: Determining the optimal dose range for treating the core symptoms of narcolepsy in a relevant animal model is essential for guiding clinical development.

-

Compare the efficacy of Enerisant to standard-of-care treatments: Head-to-head comparisons with drugs like modafinil or sodium oxybate in narcoleptic animal models would provide valuable insights into its relative therapeutic potential.

Conclusion

Enerisant is a promising new therapeutic candidate for narcolepsy. Its potent and selective histamine H3 receptor antagonism, coupled with demonstrated wake-promoting and pro-cognitive effects in rodents, provides a strong preclinical rationale for its development. Future studies in validated narcolepsy animal models are warranted to fully elucidate its therapeutic potential for all the core symptoms of this debilitating disorder. The pharmacokinetic profile of Enerisant, with minimal metabolism in humans and primary excretion via urine, suggests a low potential for drug-drug interactions. Clinical trials have investigated optimal dosing, with lower doses being better tolerated. Although the optimal dose for efficacy is still under investigation, the preclinical evidence provides a solid foundation for its continued clinical evaluation in patients with narcolepsy.

References

- 1. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Enerisant as a Pro-Cognitive Agent in Rodents: A Technical Whitepaper

This document provides a comprehensive technical overview of Enerisant, a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, and its demonstrated potential as a pro-cognitive agent in preclinical rodent models. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS).[1] As an autoreceptor, it inhibits the synthesis and release of histamine from histaminergic neurons.[1][2] As a heteroreceptor, it modulates the release of other crucial neurotransmitters involved in cognitive processes, including acetylcholine (ACh), dopamine (DA), and norepinephrine (NE).[2][3] Blockade of these receptors by antagonists or inverse agonists has been shown to enhance the release of these neurotransmitters, making the H3R an attractive target for treating cognitive deficits associated with various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD).

Enerisant (--INVALID-LINK--methanone monohydrochloride) is a novel, potent, and selective H3R antagonist/inverse agonist. In vitro studies have confirmed its high affinity and selectivity for human and rat H3 receptors. This whitepaper summarizes the key preclinical data from rodent studies that establish the pro-cognitive profile of Enerisant.

Mechanism of Action: Modulating Neurotransmitter Release

Enerisant exerts its pro-cognitive effects primarily by blocking the inhibitory tone of H3 receptors. As a competitive antagonist/inverse agonist, it binds to H3 autoreceptors on histaminergic neurons, disinhibiting them and thereby increasing the synthesis and release of histamine in key brain regions. Simultaneously, by blocking H3 heteroreceptors located on non-histaminergic nerve terminals, Enerisant facilitates the release of other pro-cognitive neurotransmitters. Preclinical microdialysis studies in rats have demonstrated that Enerisant administration leads to a significant increase in extracellular levels of histamine in the posterior hypothalamus, as well as dopamine and acetylcholine in the medial prefrontal cortex. This multi-neurotransmitter modulation is believed to be the fundamental mechanism underlying its beneficial effects on arousal and cognition.

Preclinical Efficacy: Pro-Cognitive Effects in Rodent Models

Enerisant has demonstrated significant pro-cognitive effects across multiple behavioral paradigms in rats. Notably, these effects are observed at doses that result in less than 50% H3 receptor occupancy, suggesting a potent pharmacological action. In contrast, higher receptor occupancy is required to elicit wake-promoting effects.

Social Recognition Test

The social recognition test assesses short-term memory in rodents. Enerisant was evaluated for its ability to reverse memory deficits induced by scopolamine, a muscarinic receptor antagonist.

Table 1: Effect of Enerisant on Scopolamine-Induced Amnesia in the Rat Social Recognition Test

| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index | Outcome |

|---|---|---|---|

| Vehicle + Vehicle | - | Normal Recognition | Baseline performance |

| Scopolamine + Vehicle | 0.3 | Impaired Recognition | Scopolamine-induced deficit |

| Scopolamine + Enerisant | 0.03 | Recognition Restored | Reversal of amnesia |

| Scopolamine + Enerisant | 0.1 | Recognition Restored | Reversal of amnesia |

| Scopolamine + Enerisant | 0.3 | Recognition Restored | Reversal of amnesia |

Novel Object Recognition Test

This test evaluates recognition memory. Enerisant demonstrated efficacy in reversing cognitive deficits induced by scopolamine.

Table 2: Effect of Enerisant on Scopolamine-Induced Deficits in the Rat Novel Object Recognition Test

| Treatment Group | Dose (mg/kg, p.o.) | Recognition Index | Outcome |

|---|---|---|---|

| Vehicle + Vehicle | - | Normal Recognition | Baseline performance |

| Scopolamine + Vehicle | 0.5 | Impaired Recognition | Scopolamine-induced deficit |

| Scopolamine + Enerisant | 0.1 | Recognition Restored | Significant reversal of deficit |

| Scopolamine + Enerisant | 0.3 | Recognition Restored | Significant reversal of deficit |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the protocols for key experiments cited.

Social Recognition Test Protocol

This paradigm leverages the natural tendency of adult rats to show less investigation towards a familiar juvenile rat compared to a novel one.

-

Animals: Adult male rats and juvenile conspecifics are used.

-

Habituation: Adult rats are habituated to the testing arena for a set period on consecutive days prior to testing.

-

Acquisition Trial (T1): The adult rat is placed in the arena with a juvenile rat for a 4-minute interaction period. The duration of social investigation (e.g., sniffing, grooming) is recorded.

-

Inter-Trial Interval: A delay (e.g., 60 minutes) is imposed, during which the adult rat is returned to its home cage.

-

Retrieval Trial (T2): The adult rat is re-exposed to the arena for 4 minutes with both the familiar juvenile from T1 and a novel juvenile.

-

Drug Administration: Enerisant or vehicle is administered orally (p.o.) at a specified time (e.g., 60 minutes) before T1. Scopolamine is administered intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before T1 to induce a memory deficit.

-

Data Analysis: The time spent investigating each juvenile in T2 is recorded. A discrimination index is calculated as (time with novel juvenile - time with familiar juvenile) / (total investigation time). A positive index indicates successful recognition memory.

Novel Object Recognition (NOR) Test Protocol

The NOR test is based on the innate preference of rodents to explore a novel object more than a familiar one.

-

Apparatus: A square open-field box.

-

Habituation: Rats are allowed to explore the empty box for several minutes for 2-3 days to reduce novelty-induced stress.

-

Acquisition Phase (T1): Each rat is placed in the box containing two identical objects and is allowed to explore for a set time (e.g., 5 minutes). The time spent exploring each object is recorded.

-

Inter-Trial Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour).

-

Test Phase (T2): The rat is returned to the box, where one of the original objects has been replaced by a novel object. The time spent exploring the familiar and the novel object is recorded for 5 minutes.

-

Drug Administration: Enerisant or vehicle is administered orally (p.o.) 60 minutes prior to T1. Scopolamine is administered 30 minutes before T1.

-

Data Analysis: A recognition index is calculated. A higher index reflects better recognition memory.

Neurochemical Profile and Receptor Occupancy

The pro-cognitive effects of Enerisant are directly linked to its ability to modulate neurotransmitter systems and occupy H3 receptors in the brain.

Effects on Extracellular Neurotransmitter Levels

Microdialysis studies in freely moving rats quantified the impact of Enerisant on key neurotransmitters.

Table 3: Effect of Enerisant on Extracellular Neurotransmitter Levels in Rats

| Brain Region | Neurotransmitter | Dose (mg/kg, p.o.) | Maximum Increase (% of Baseline) |

|---|---|---|---|

| Posterior Hypothalamus | Histamine | 3 | ~250% |

| Medial Prefrontal Cortex | Dopamine | 3 | ~200% |

| Medial Prefrontal Cortex | Acetylcholine | 3 | ~175% |

In Vivo H3 Receptor Occupancy

The relationship between the oral dose of Enerisant and its occupancy of H3 receptors in the rat frontal cortex was established to correlate pharmacokinetics with pharmacodynamic effects.

Table 4: In Vivo H3 Receptor Occupancy of Enerisant in Rat Frontal Cortex

| Dose (mg/kg, p.o.) | H3 Receptor Occupancy (%) | Associated Effect |

|---|---|---|

| 0.03 | < 50% | Pro-cognitive |

| 0.1 | < 50% | Pro-cognitive |

| 0.3 | < 50% | Pro-cognitive |

| 1 | ~70% | Wake-promoting |

| 3 | ~90% | Wake-promoting |

| 10 | > 95% | Wake-promoting |

Discussion and Future Directions

The preclinical data strongly support the potential of Enerisant as a pro-cognitive agent. Its ability to reverse scopolamine-induced memory deficits in validated rodent models at low levels of H3R occupancy is particularly compelling. The mechanism, involving the enhancement of histamine, acetylcholine, and dopamine release, aligns with established neurobiological pathways of cognition.

The clear distinction between the receptor occupancy required for pro-cognitive effects (<50%) and that needed for wakefulness (>70%) is a critical finding. This suggests that a therapeutic window may exist in which cognitive benefits can be achieved with minimal risk of side effects related to over-stimulation, such as insomnia, which has been observed at higher doses in clinical trials for narcolepsy.

While these rodent studies are promising, the translation from preclinical models to clinical efficacy in complex human cognitive disorders remains a challenge for the entire class of H3R antagonists. Future research should focus on evaluating Enerisant in a broader range of rodent models, including those that replicate aspects of neurodegenerative diseases or schizophrenia-related cognitive impairment.

Conclusion

Enerisant is a potent and selective histamine H3 receptor antagonist that demonstrates robust pro-cognitive effects in standard rodent models of memory. It effectively reverses chemically-induced cognitive deficits at low oral doses corresponding to partial H3R occupancy. Its mechanism of action, centered on the disinhibition of histaminergic, cholinergic, and dopaminergic systems, provides a strong neurochemical basis for its observed efficacy. The comprehensive preclinical data package positions Enerisant as a promising candidate for further investigation for the symptomatic treatment of cognitive impairment.

References

- 1. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacodynamics of Enerisant in Rat Brain Tissue

This guide provides a detailed overview of the pharmacodynamics of enerisant, a potent and selective histamine H3 receptor antagonist/inverse agonist, with a specific focus on its actions within the rat brain. The information presented herein is compiled from preclinical research and is intended to offer a comprehensive resource for professionals in the field of neuroscience and drug development.

Introduction to Enerisant

Enerisant (also known as TS-091) is a novel pharmacological agent identified as a histamine H3 receptor antagonist and inverse agonist.[1] Its high affinity and selectivity for the H3 receptor make it a significant tool for studying the histaminergic system and a potential therapeutic for various neurocognitive disorders, including narcolepsy.[1][2] By modulating the activity of the central histaminergic system, enerisant influences wakefulness, cognition, and the release of key neurotransmitters.[3]

Mechanism of Action

Enerisant exerts its effects primarily by binding to and blocking the activity of presynaptic histamine H3 receptors in the central nervous system.[1] These receptors function as autoreceptors on histaminergic neurons, inhibiting the release of histamine. By acting as an antagonist/inverse agonist, enerisant blocks this inhibitory effect, leading to an increased release of histamine.

Furthermore, H3 receptors are also present as heteroreceptors on non-histaminergic neurons, where they regulate the release of other neurotransmitters. Enerisant's blockade of these heteroreceptors leads to an enhanced release of crucial neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are integral to cognitive functions and arousal.

Signaling Pathway of the Histamine H3 Receptor

The following diagram illustrates the signaling pathway of the histamine H3 receptor and the mechanism of action of enerisant.

Caption: Mechanism of Enerisant at the Histamine H3 Autoreceptor.

Quantitative Pharmacodynamics Data

The following tables summarize key quantitative data on enerisant's pharmacodynamics in rat brain tissue.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor | Species | Parameter | Value (nM) | Reference |

| Enerisant | Histamine H3 | Rat | IC50 | 14.5 | |

| Enerisant | Histamine H3 | Human | IC50 | 2.89 |

Table 2: In Vivo Receptor Occupancy in Rat Frontal Cortex

| Compound | Parameter | Dose (mg/kg, p.o.) | Effect | Reference |

| Enerisant | ED50 | 0.78 | 50% receptor occupancy |

Table 3: Effects on Extracellular Neurotransmitter Levels in Rat Brain

| Compound | Dose (mg/kg) | Route | Brain Region | Neurotransmitter | % Increase from Baseline | Reference |

| Enerisant HCl | 1 | s.c. | Posterior Hypothalamus | Histamine | Increased | |

| Enerisant HCl | 1 | i.p. | Medial Prefrontal Cortex | Dopamine | Increased | |

| Enerisant HCl | 1 | i.p. | Medial Prefrontal Cortex | Acetylcholine | Increased |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize the pharmacodynamics of enerisant in rats.

These assays are used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To quantify the affinity of enerisant for the rat histamine H3 receptor.

-

Tissue Preparation: Rat brain cortex is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended.

-

Assay Procedure:

-

Membrane preparations are incubated with a radiolabeled ligand specific for the H3 receptor, such as [3H]-Nα-methylhistamine.

-

Increasing concentrations of unlabeled enerisant are added to compete with the radioligand for binding to the H3 receptors.

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of enerisant that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The Ki (inhibition constant) can then be derived from the IC50 value using the Cheng-Prusoff equation.

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

-

Objective: To measure the effect of enerisant on the extracellular concentrations of histamine, dopamine, and acetylcholine in specific rat brain regions.

-

Surgical Procedure:

-

Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., posterior hypothalamus or medial prefrontal cortex).

-

The cannula is secured to the skull with dental cement, and the animal is allowed to recover from surgery.

-

-

Microdialysis Experiment:

-

A microdialysis probe, with a semipermeable membrane at its tip, is inserted into the guide cannula.

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is then collected in timed fractions.

-

After establishing a stable baseline, enerisant is administered (e.g., via intraperitoneal or subcutaneous injection).

-

Dialysate samples are collected at regular intervals post-administration.

-

-

Sample Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with fluorescence or electrochemical detection.

Experimental Workflow for In Vivo Microdialysis

The diagram below outlines the key steps involved in a typical in vivo microdialysis experiment in a rat.

Caption: Workflow for In Vivo Microdialysis in Rat Brain.

Conclusion

The pharmacodynamic profile of enerisant in rat brain tissue demonstrates its potent and selective action as a histamine H3 receptor antagonist/inverse agonist. Through the blockade of H3 autoreceptors and heteroreceptors, enerisant effectively increases the levels of histamine and other key neurotransmitters involved in arousal and cognition. The quantitative data on its binding affinity, receptor occupancy, and effects on neurotransmitter release provide a solid foundation for understanding its therapeutic potential. The experimental protocols outlined in this guide serve as a reference for the continued investigation of enerisant and other H3 receptor modulators in preclinical models. These findings underscore the importance of the histaminergic system as a target for the development of novel treatments for neurological disorders.

References

- 1. Buy Enerisant (EVT-267273) | 1152747-82-4 [evitachem.com]

- 2. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Enerisant In Vivo Administration Protocol for Rodents: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo administration of Enerisant (also known as TS-091) in rodent models. Enerisant is a potent and selective histamine H3 receptor antagonist/inverse agonist that has demonstrated potential for treating various neurological and cognitive disorders.[1][2] These application notes include detailed protocols for vehicle preparation, administration routes, and established behavioral assays to assess the pharmacodynamic effects of Enerisant. All quantitative data from cited preclinical studies are summarized for easy reference, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Enerisant acts as a competitive antagonist and inverse agonist at the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system.[1][3] By blocking this receptor, Enerisant increases the levels of histamine, dopamine, and acetylcholine in brain regions associated with wakefulness and cognition, such as the posterior hypothalamus and medial prefrontal cortex.[1] Preclinical studies in rodents have shown its efficacy in promoting wakefulness and improving cognitive performance. This document outlines the necessary protocols to facilitate further research into the in vivo effects of Enerisant.

Data Presentation

Table 1: In Vitro and In Vivo Potency of Enerisant

| Parameter | Species | Value | Reference |

| IC50 (Human H3 Receptor) | Human | 2.89 nM | |

| IC50 (Rat H3 Receptor) | Rat | 14.5 nM | |

| ED50 (H3 Receptor Occupancy) | Rat | 0.78 mg/kg (p.o.) |

Table 2: Pharmacokinetic Parameters of Enerisant in Rodents

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |

| Rat | 10 | p.o. | ~350 | ~1 | ~1.6 | ~1200 | |

| Mouse | 10 | p.o. | ~1500 | ~0.5 | ~1.5 | ~4000 | |

| Human | 10 | p.o. | 113 ± 11 | 1.25 | 8.40 ± 0.52 | 1320 ± 120 |

Note: Data for rodents are estimated from graphical representations in the cited literature and may be approximate. Human data is provided for comparison.

Table 3: Effective Doses of Enerisant in Rodent Behavioral Models

| Behavioral Outcome | Species | Dose Range (mg/kg) | Administration Route | Reference |

| Procognitive Effects | Rat | 0.03 - 0.3 | p.o. | |

| Wake-Promoting Effects | Rat | 3 - 10 | p.o. | |

| Attenuation of Dipsogenia | Rat | 0.3 - 1 | p.o. | |

| Increased Histamine Levels | Rat | 1 | s.c. | |

| Increased Dopamine & Acetylcholine | Rat | 1 | i.p. |

Experimental Protocols

Vehicle Preparation for Oral Administration

A common vehicle for the oral administration of Enerisant in rodents is a suspension in 0.5% methylcellulose in water.

Materials:

-

Enerisant hydrochloride

-

Methylcellulose (0.5%)

-

Sterile water for injection

-

Mortar and pestle

-

Stir plate and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Calculate the required amount of Enerisant and vehicle based on the desired final concentration and the number of animals to be dosed.

-

Weigh the appropriate amount of Enerisant powder.

-

Levigate the Enerisant powder with a small amount of the 0.5% methylcellulose solution in a mortar to form a smooth paste.

-

Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously stirring to ensure a homogenous suspension.

-

If necessary, use a magnetic stir plate to maintain the suspension during dosing.

-

Prepare the formulation fresh on the day of the experiment.

Another suggested vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

R-α-methylhistamine-Induced Dipsogenia Test

This assay is used to evaluate the in vivo antagonist activity of Enerisant at the histamine H3 receptor. The H3 receptor agonist, R-α-methylhistamine, induces a drinking behavior (dipsogenia) in rats, which can be attenuated by an H3 receptor antagonist.

Materials:

-

Enerisant

-

R-α-methylhistamine dihydrochloride

-

Vehicle (e.g., 0.5% methylcellulose)

-

Saline (0.9% NaCl)

-

Individually housed rat cages with pre-weighed water bottles

-

Oral gavage needles

-

Subcutaneous injection needles

Procedure:

-

House male rats individually and allow them to acclimate to the cages for at least 3 days.

-

On the day of the experiment, remove food and water from the cages.

-

Administer Enerisant or vehicle orally (p.o.) at the desired dose.

-

After a specific pretreatment time (e.g., 60 minutes), administer R-α-methylhistamine (e.g., 10 mg/kg) subcutaneously (s.c.).

-

Immediately after the R-α-methylhistamine injection, return the pre-weighed water bottles to the cages.

-

Measure the water consumption by weighing the water bottles at regular intervals (e.g., 30, 60, and 120 minutes) after the R-α-methylhistamine injection.

-

Calculate the total volume of water consumed per animal.

-

A significant reduction in water intake in the Enerisant-treated group compared to the vehicle-treated group indicates H3 receptor antagonist activity.

Novel Object Recognition (NOR) Test